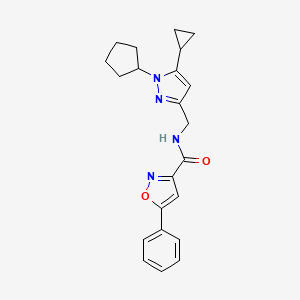
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C22H24N4O2 and its molecular weight is 376.46. The purity is usually 95%.
BenchChem offers high-quality N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Characterization
- Research has demonstrated the synthesis and characterization of compounds with similar structures, emphasizing the importance of bioisosteric replacements and the identification of regioisomers. These methodologies are crucial for the development of new compounds with potential applications in drug discovery and material science (McLaughlin et al., 2016). The synthesis routes and analytical characterization techniques, such as chromatography, spectroscopy, and crystal structure analysis, are key to understanding the properties and potential applications of these compounds.
Pharmacological Activities
Studies on pyrazole derivatives have investigated their potential as cannabinoid receptor antagonists, highlighting the relevance of structural features for binding activity (Lan et al., 1999). The detailed analysis of structure-activity relationships aids in the development of compounds with selective pharmacological actions.
Research on novel pyrazole derivatives synthesized for anticancer evaluation reveals their interaction with DNA, suggesting mechanisms of antitumor activity through DNA-binding (Lu et al., 2014). These findings indicate the potential of pyrazole-based compounds in the design of new therapeutic agents targeting DNA.
Material Science and Biochemical Applications
- The synthesis of pyrazole and isoxazole derivatives with specific functional groups has been explored for their antifungal and antimicrobial activities, suggesting their application in developing new agrochemicals and antimicrobial agents (Du et al., 2015). The structure-activity relationship studies provide insights into designing compounds with enhanced biological activities.
properties
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-22(19-13-21(28-25-19)16-6-2-1-3-7-16)23-14-17-12-20(15-10-11-15)26(24-17)18-8-4-5-9-18/h1-3,6-7,12-13,15,18H,4-5,8-11,14H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYSKBNOAYDFGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=NOC(=C3)C4=CC=CC=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



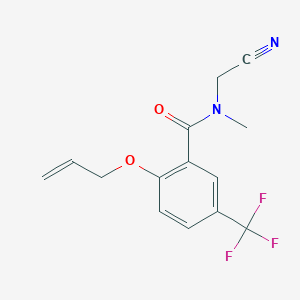


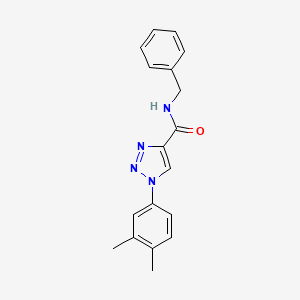
![2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2651865.png)
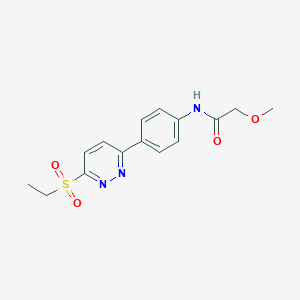
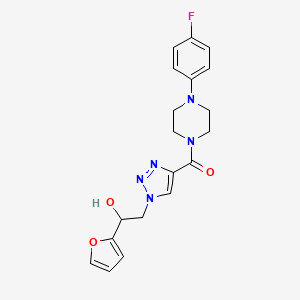
![2-(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2651870.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2651872.png)
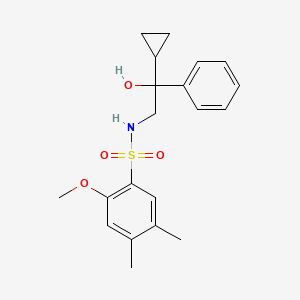
![N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2651874.png)
![N-(4-chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide](/img/structure/B2651875.png)